![molecular formula C20H18N2O4S B2838973 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide CAS No. 1788541-94-5](/img/structure/B2838973.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a valuable starting material for the synthesis of bioactive compounds . It has been used in the synthesis of various compounds with a wide range of biological and therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds involves reactions such as the Claisen-Schmidt reaction and Pd-catalyzed C-N cross-coupling . The Claisen-Schmidt reaction is used to prepare chalcones, which are then reacted with phenyl hydrazine in the presence of absolute alcohol to form pyrazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the Claisen-Schmidt reaction and Pd-catalyzed C-N cross-coupling . These reactions are used to form chalcones and pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using various techniques. For instance, the HOMO–LUMO energy gap, molecular descriptors like TPSA Pka, number of hydrogen bond acceptors and donors, and first-order hyperpolarizability have been calculated using density functional theory .Applications De Recherche Scientifique
Synthesis and Biological Properties
- Benzoxazoles, including derivatives like N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide, have shown various biological properties such as antihistaminic, antihelmintic, antifungal, and antibacterial activities. Benzamide derivatives, being potential metabolites of benzoxazoles, also exhibit diverse biological activities (Mobinikhaledi, Foroughifar, & Fallah, 2006).
Anticancer Evaluation
- Complexes involving derivatives of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, a compound closely related to the one , have been evaluated for their anticancer properties. These compounds showed significant toxicity against human colon carcinoma cells, indicating their potential as antitumor agents (Rizk, Emara, & Mahmoud, 2021).
Anti-inflammatory and Antioxidant Activities
- Derivatives of benzoxazoles, like 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides, have been evaluated for anti-inflammatory and antioxidant activities. These studies contribute to understanding the therapeutic potential of similar compounds in treating inflammation and oxidative stress-related conditions (Paralapalli, Kishore, Cidda, & Manda, 2014).
Stearoyl-CoA Desaturase-1 Inhibitors
- Studies on similar compounds, such as 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have shown potential as stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These findings suggest the role of such compounds in metabolic regulations and potential therapeutic applications (Uto et al., 2009).
Diuretic Activity
- Similar compounds like N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides have been studied for their diuretic activity. This indicates the potential use of benzothiazole derivatives in conditions requiring diuretics (Yar & Ansari, 2009).
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to downstream effects such as mitotic blockade and cell apoptosis.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, potentially leading to the death of cancer cells.
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . Additionally, this class of derivatives could be a promising scaffold for the discovery and development of novel auxin receptor agonists, and the employment of similar compounds may be effective for enhancing root growth and crop production .
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-20(24,14-7-8-16-17(9-14)26-12-25-16)11-21-18(23)15-10-27-19(22-15)13-5-3-2-4-6-13/h2-10,24H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUPDKCXVXGYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2838894.png)
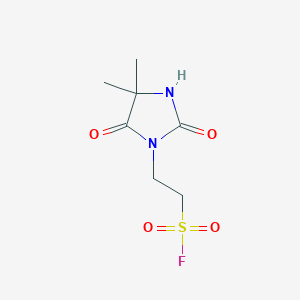
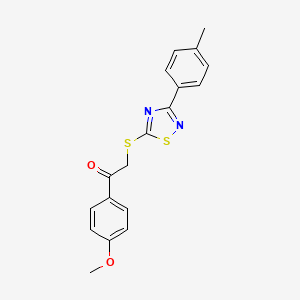
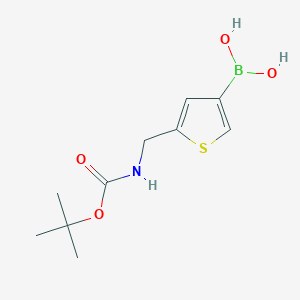
![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)
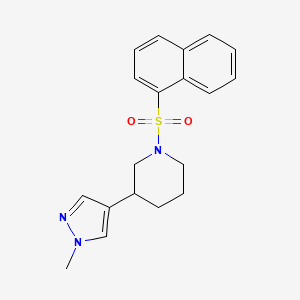
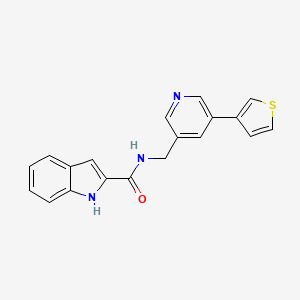
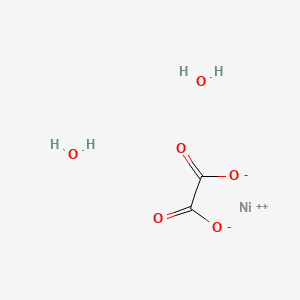
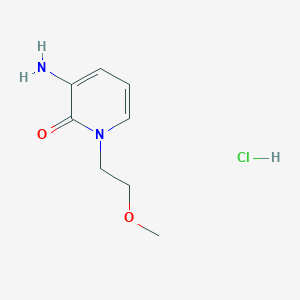
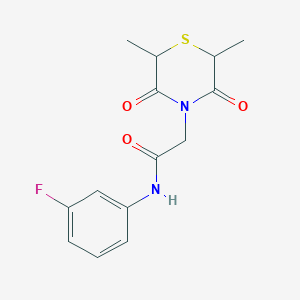

![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)
